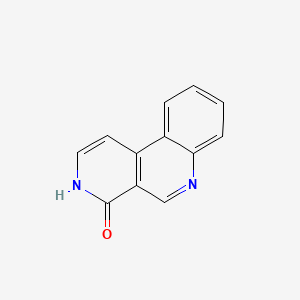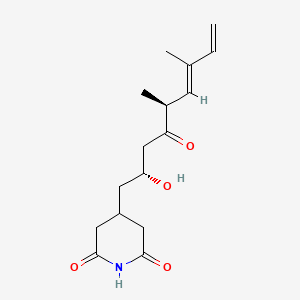
ストレプチミドン
概要
説明
ストレプティミドンは、ストレプトマイセス属の様々な種から単離されたグルタルイミド含有ポリケチド系抗生物質です。抗真菌性、抗菌性、抗癌性で知られています。 ストレプティミドンとその誘導体は、その潜在的な治療応用の可能性から、広範囲にわたる研究の対象となっています .
科学的研究の応用
ストレプティミドンは、様々な科学研究において応用されています:
作用機序
ストレプティミドンは、真核細胞におけるタンパク質合成を阻害することで効果を発揮します。翻訳中のポリペプチド鎖の伸長を阻害する60Sリボソームサブユニットを標的としています。 この阻害は、真菌や細菌細胞の増殖と生存に不可欠なタンパク質合成の抑制につながります .
6. 類似の化合物との比較
ストレプティミドンは、シクロヘキシミド、ラクチミドマイシン、ミグラスタチンなどの化合物を含むグルタルイミド含有抗生物質の一種です .
生化学分析
Biochemical Properties
Streptimidone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound contains a glutarimide ring, which is crucial for its biological activity . Streptimidone interacts with enzymes involved in protein synthesis, such as ribosomal peptidyl transferase, inhibiting their function and leading to the disruption of protein synthesis in target cells . Additionally, streptimidone has been shown to interact with proteins involved in cell signaling pathways, affecting their activity and leading to altered cellular responses .
Cellular Effects
Streptimidone exerts various effects on different types of cells and cellular processes. In cancer cells, streptimidone has demonstrated weak cytotoxic activity, leading to cell death . The compound influences cell function by inhibiting protein synthesis, which is essential for cell growth and proliferation . Streptimidone also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of streptimidone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Streptimidone binds to the ribosomal peptidyl transferase center, inhibiting its activity and preventing the formation of peptide bonds during protein synthesis . This inhibition leads to the accumulation of incomplete proteins and ultimately results in cell death. Additionally, streptimidone affects the activity of proteins involved in cell signaling pathways, leading to altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of streptimidone change over time due to its stability, degradation, and long-term effects on cellular function. Streptimidone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to streptimidone has been shown to result in sustained inhibition of protein synthesis and altered cellular function, which can have lasting effects on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of streptimidone vary with different dosages in animal models. At low doses, streptimidone exhibits minimal toxicity and can effectively inhibit protein synthesis in target cells . At higher doses, streptimidone can cause toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
Streptimidone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Streptimidone also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Streptimidone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, allowing it to accumulate in specific tissues . Streptimidone’s localization and accumulation within cells are influenced by its interactions with binding proteins, which can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of streptimidone is crucial for its activity and function. Streptimidone is primarily localized in the cytoplasm, where it interacts with ribosomes and inhibits protein synthesis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . These interactions are essential for streptimidone’s biological activity and therapeutic potential.
準備方法
合成経路と反応条件: ストレプティミドンは、通常、ストレプトマイセス属を含む発酵プロセスによって生成されます。 発酵液は、クロマトグラフィーや結晶化などの様々な精製工程を経て、化合物を単離されます . 例えば、9-メチルトランスストレプティミドンは、ストレプトマイセス属の微生物を培養した後、濾過、クロマトグラフィー、高速液体クロマトグラフィー(HPLC)による精製を行うことで調製できます .
工業的生産方法: ストレプティミドンの工業的生産は、収量を最大化する最適化された培養条件を用いた大規模発酵によって行われます。 発酵液は、最終製品を得るために、濾過、抽出、精製の複数段階のプロセスを経ます .
3. 化学反応解析
反応の種類: ストレプティミドンは、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応は、しばしば化合物を改変してその生物活性を高めたり、新しい誘導体を作ったりするために用いられます .
一般的な試薬と条件: ストレプティミドンを含む反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、目的の改変によって異なりますが、通常、制御された温度とpHレベルで行われます .
主な生成物: これらの反応から生成される主な生成物には、グルタルイミド環または側鎖が修飾された様々なストレプティミドン誘導体が含まれます。 これらの誘導体は、母体化合物と比べて異なる生物活性を示すことが多いです .
化学反応の分析
Types of Reactions: Streptimidone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound to enhance its biological activity or to create new derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving streptimidone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products: Major products formed from these reactions include various streptimidone derivatives with modified glutarimide rings or side chains. These derivatives often exhibit different biological activities compared to the parent compound .
類似化合物との比較
Streptimidone is part of a class of glutarimide-containing antibiotics, which includes compounds like cycloheximide, lactimidomycin, and migrastatin .
Cycloheximide: Similar to streptimidone, cycloheximide inhibits protein synthesis but is more commonly used as a laboratory reagent.
Lactimidomycin: This compound also inhibits protein synthesis but has a different side chain structure, leading to variations in its biological activity.
Streptimidone’s uniqueness lies in its broad spectrum of biological activities and its potential for modification to create new derivatives with enhanced properties .
特性
IUPAC Name |
4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-4-10(2)5-11(3)14(19)9-13(18)6-12-7-15(20)17-16(21)8-12/h4-5,11-13,18H,1,6-9H2,2-3H3,(H,17,20,21)/b10-5+/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKVDWGQVQRPG-RUMBLXRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=C)C(=O)CC(CC1CC(=O)NC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C(\C)/C=C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317666 | |
| Record name | Streptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738-72-7 | |
| Record name | Streptimidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=738-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Streptimidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Streptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Streptimidone and where is it found?
A1: Streptimidone is a glutarimide antibiotic originally isolated from Streptomyces rimosus forma paromomycinus. [] It is also produced by Micromonospora coerulea, and has been identified as a metabolite in certain species of Cordyceps and Isaria cicadae fungi. [, ] Protomycin, previously thought to be a distinct compound, has been shown to be identical to streptimidone. []
Q2: What is the mechanism of action of Streptimidone?
A2: Streptimidone acts by inhibiting protein synthesis on 80S ribosomes. [, , ] This inhibition has been demonstrated in various systems, including rat liver microsomes and Novikoff cell cultures. [, ]
Q3: How does Streptimidone affect the circadian rhythm in Gonyaulax polyedra?
A3: Studies using Gonyaulax polyedra, a marine dinoflagellate, have shown that streptimidone can induce phase shifts in its circadian rhythm of bioluminescence. [, ] These phase shifts, either advances or delays, are dependent on the timing of streptimidone application within the circadian cycle, resulting in distinct phase response curves (PRCs). []
Q4: What is the chemical structure of Streptimidone?
A4: Streptimidone contains a glutarimide ring system with a conjugated diene side chain. Its absolute configuration has been determined as (2R,5S,6E). [] A closely related compound, 9-methylstreptimidone, has also been identified and structurally characterized. [, ]
Q5: What is the molecular formula and molecular weight of Streptimidone?
A5: The molecular formula of streptimidone is C16H23NO4, and its molecular weight is 293.36 g/mol. []
Q6: What spectroscopic data is available for Streptimidone?
A6: The structure of streptimidone has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), high-resolution Fast Atom Bombardment (FAB) mass spectrometry, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. [, , ] These techniques provide information about the compound's structure, functional groups, and molecular weight.
Q7: Has the structure-activity relationship (SAR) of Streptimidone been investigated?
A7: Yes, research has explored the synthesis and antifungal activity of all four stereoisomers of streptimidone. [] The naturally occurring diastereomer exhibited the most potent antimicrobial activity, highlighting the importance of stereochemistry for biological activity. [] Further studies have explored the synthesis of streptimidone analogs, aiming to understand the relationship between structure and activity, particularly for NF-κB activation inhibition. []
Q8: Is there evidence of resistance to Streptimidone?
A8: While specific resistance mechanisms for streptimidone are not extensively detailed in the provided research, studies with Saccharomyces strains have shown resistance to both actidione (cycloheximide) and streptimidone. [] This suggests potential for cross-resistance among glutarimide antibiotics, which is a common phenomenon observed with other antibiotic classes.
Q9: What are the potential applications of Streptimidone?
A10: Streptimidone has shown potent antifungal activity against various plant pathogenic fungi, including Phytophthora capsici, Didymella bryoniae, Magnaporthe grisea, and Botrytis cinerea. [] Its efficacy in controlling these fungi in greenhouse settings suggests potential applications in agriculture. [] Further research is necessary to explore its potential use in clinical settings and other applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



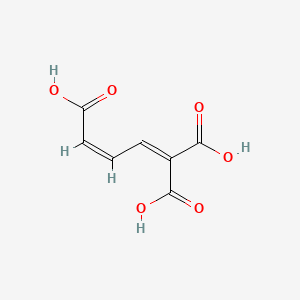
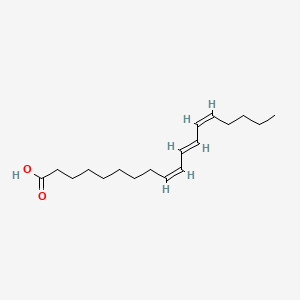

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

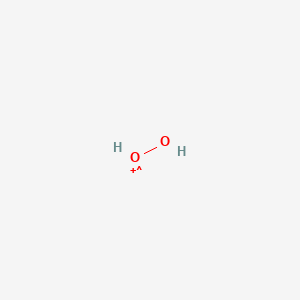


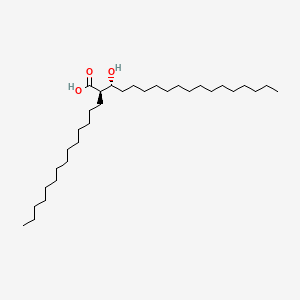
![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
